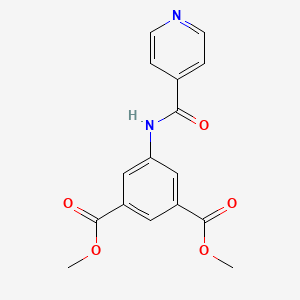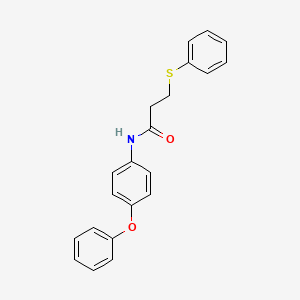
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide, commonly known as PPTP, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). PPTP is a nonsteroidal compound that acts as a partial agonist of the estrogen receptor (ER) and has been extensively studied for its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases.
作用機序
PPTP acts as a partial agonist of the estrogen receptor (ER) and selectively binds to the ER with high affinity. PPTP modulates the activity of the ER by inducing conformational changes in the receptor, leading to differential gene expression and downstream signaling pathways. PPTP has been shown to have tissue-specific effects on the ER, which makes it a potentially useful therapeutic agent with fewer side effects than traditional estrogen therapy.
Biochemical and Physiological Effects:
PPTP has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, PPTP has been shown to inhibit cell proliferation and induce apoptosis by modulating the ER signaling pathway. In bone cells, PPTP has been shown to promote bone formation and inhibit bone resorption by regulating the activity of osteoblasts and osteoclasts. In the cardiovascular system, PPTP has been shown to reduce inflammation and oxidative stress, leading to improved vascular function and reduced risk of cardiovascular disease.
実験室実験の利点と制限
PPTP has several advantages as a research tool, including its high affinity for the ER, tissue-specific effects, and ability to modulate downstream signaling pathways. However, PPTP also has some limitations, including its partial agonist activity, which may limit its efficacy in some applications, and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on PPTP, including:
1. Development of more potent and selective PPTP analogs for use in breast cancer therapy.
2. Investigation of the effects of PPTP on other estrogen-responsive tissues, such as the uterus and brain.
3. Study of the potential cardioprotective effects of PPTP in human clinical trials.
4. Investigation of the potential use of PPTP in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new methods for delivering PPTP to specific tissues or cells for more targeted therapy.
合成法
PPTP can be synthesized by the reaction of 4-phenoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromo-propionyl chloride to form PPTP.
科学的研究の応用
PPTP has been extensively studied for its potential therapeutic applications in various diseases. In breast cancer, PPTP has been shown to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by selectively binding to the ER and modulating its activity. PPTP has also been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Additionally, PPTP has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
特性
IUPAC Name |
N-(4-phenoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-21(15-16-25-20-9-5-2-6-10-20)22-17-11-13-19(14-12-17)24-18-7-3-1-4-8-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQRUYHLJBRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)

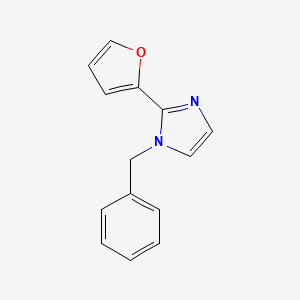
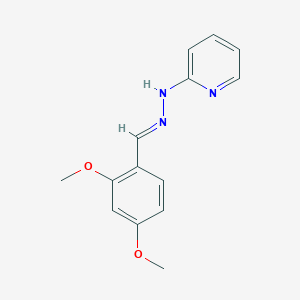
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)
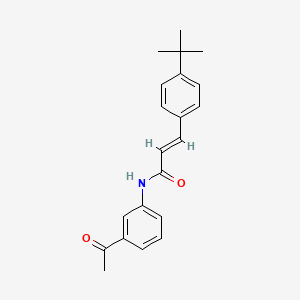
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
